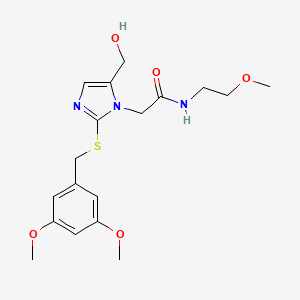

7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a complex organic compound featuring a quinazoline core decorated with various functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from easily available raw materials.

Formation of the Oxadiazole Ring: : Initially, the oxadiazole ring can be constructed by reacting an appropriate acyl hydrazide with an aryl isothiocyanate under acidic conditions.

Quinazoline Core Synthesis: : Next, the quinazoline core is synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide.

Coupling Reaction: : The oxadiazole derivative is then coupled with the quinazoline intermediate using a palladium-catalyzed cross-coupling reaction in the presence of a suitable base.

These steps require precise control of temperature, solvent choice, and reaction time to yield high-purity product.

Industrial Production Methods

Scaling up the production involves using continuous flow reactors to maintain consistent reaction conditions and maximize yield. Industry often prefers greener solvents and catalysts to minimize environmental impact and enhance the safety of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : This compound can undergo oxidative reactions primarily at the methylthio group, converting it to sulfoxide or sulfone derivatives.

Reduction: : Reduction reactions can target the oxadiazole ring or quinazoline core, typically with hydrogen or metal hydrides as reagents.

Substitution: : The phenethyl and methylthio groups can be subjected to various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: : Potassium permanganate, hydrogen peroxide, and other oxidizing agents are commonly used.

Reduction: : Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon.

Substitution: : Nucleophiles such as alkoxides or thiolates in the presence of suitable catalysts.

Major Products Formed

Sulfoxide and sulfone derivatives: from oxidation.

Dihydroquinazoline products: from reduction.

Substituted aromatic derivatives: from nucleophilic substitution.

Wissenschaftliche Forschungsanwendungen

This compound finds extensive use in several fields of scientific research:

Chemistry

Catalysis: : It serves as a ligand in various catalytic reactions, enhancing selectivity and efficiency.

Material Science: : Utilized in the synthesis of novel polymers and advanced materials.

Biology

Enzyme Inhibition: : Acts as an inhibitor for specific enzymes, useful in studying biochemical pathways.

Protein Binding Studies: : Helps in elucidating protein-ligand interactions.

Medicine

Drug Development: : Investigated for its potential as an anticancer, antiviral, and antimicrobial agent.

Diagnostic Tools: : Used in the development of imaging agents and biosensors.

Industry

Chemical Sensors: : Incorporated in sensors for detecting trace amounts of hazardous substances.

Electronics: : Employed in the development of organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The compound exerts its effects primarily through interaction with specific molecular targets:

Enzymes: : It inhibits enzyme activity by binding to the active site or allosteric sites, altering the enzyme's conformation.

Receptors: : Modulates receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways.

DNA/RNA: : Intercalates with DNA or RNA, affecting gene expression and replication processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Other Compounds

Compared to other quinazoline derivatives, 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione stands out due to its unique combination of functional groups, which impart specific biochemical properties.

Similar Compounds

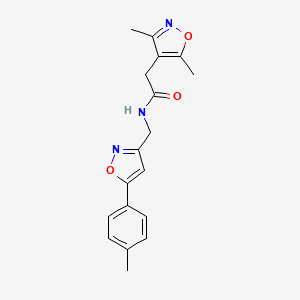

Gefitinib: : A quinazoline derivative used in cancer treatment, differing primarily in its simpler structure.

Erlotinib: : Another anti-cancer agent within the quinazoline family, notable for its efficacy in targeting epidermal growth factor receptors.

This compound's diverse applications and unique structural features underscore its potential in scientific research and industry. Anything else you’re curious about?

Eigenschaften

CAS-Nummer |

1207018-33-4 |

|---|---|

Molekularformel |

C25H20N4O3S |

Molekulargewicht |

456.52 |

IUPAC-Name |

7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C25H20N4O3S/c1-33-19-10-7-17(8-11-19)22-27-23(32-28-22)18-9-12-20-21(15-18)26-25(31)29(24(20)30)14-13-16-5-3-2-4-6-16/h2-12,15H,13-14H2,1H3,(H,26,31) |

InChI-Schlüssel |

ZPYTTZSMEMZOSX-UHFFFAOYSA-N |

SMILES |

CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl3-[3-(methanesulfonyloxy)-1H-indazol-1-yl]propanoate](/img/structure/B2944306.png)

![3-(4-fluorobenzyl)-6-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2944308.png)

![6-[(oxan-4-yl)methoxy]-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2944309.png)

![N-benzyl-2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2944310.png)

![3-Fluorosulfonyloxy-5-[methyl-(3-methyloxolan-3-yl)carbamoyl]pyridine](/img/structure/B2944311.png)

![N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]FURAN-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2944314.png)

![4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2944318.png)

![(Z)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2944319.png)

![N-[2-(2-Ethoxyethoxy)quinolin-6-yl]prop-2-enamide](/img/structure/B2944320.png)